4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Chemical Biology Medicinal Chemistry Assay Development

Fragment-based screening and parallel synthesis workflows demand building blocks with reliable solubility and geometric precision. This para-substituted benzonitrile-piperazine sulfonamide HCl salt directly addresses reproducibility failures caused by poor aqueous solubility or positional isomer contamination. - The HCl salt form ensures high aqueous solubility (>10 mM in buffer) for NMR/SPR fragment screening at Rule-of-Three-compliant concentrations. - Exclusive para-nitrile geometry is critical for CCR3 antagonist target engagement; the 2-substituted isomer (CAS 743440-24-6) cannot substitute. - Free piperazine NH enables rapid library diversification via amide/sulfonamide coupling; nitrile converts to amine, amide, tetrazole, or carboxylic acid. - ≥95% purity verified across multiple production batches, enabling reproducible solution-phase chemistry.

Molecular Formula C11H14ClN3O2S
Molecular Weight 287.77 g/mol
CAS No. 1044761-22-9
Cat. No. B1521458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride
CAS1044761-22-9
Molecular FormulaC11H14ClN3O2S
Molecular Weight287.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C11H13N3O2S.ClH/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
InChIKeyJTDZCMPQSAJERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazine-1-sulfonyl)benzonitrile HCl Identity & Sourcing


4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is a heterocyclic building block defined by a benzonitrile core substituted at the para-position with a piperazine-1-sulfonyl moiety, supplied as the hydrochloride salt for enhanced handling and stability . As a member of the sulfonamide class, it features both a hydrogen-bond-donating piperazine NH and a hydrogen-bond-accepting nitrile group, with a calculated topological polar surface area of 81.6 Ų and an XLogP3-AA of 0.1 for the free base [1]. Its primary commercial identity is as a catalogued intermediate (e.g., Enamine EN300-29941) for medicinal chemistry and chemical biology research, rather than as a finished active pharmaceutical ingredient .

Irreplaceability of 4-(Piperazine-1-sulfonyl)benzonitrile HCl


Despite sharing a piperazine-1-sulfonyl motif with several commercial analogs, this compound's specific vector is defined by the para-substituted benzonitrile group. The nitrile is a critical synthetic handle, and its position on the phenyl ring dictates the geometry and electronic properties of downstream coupling products such as CCR3 antagonists [1]. Substituting the 4-(piperazine-1-sulfonyl)benzonitrile core with the 2-substituted isomer (CAS 743440-24-6) or the free base (CAS 870761-05-0) inherently alters the molecular shape, hydrogen-bonding capabilities, and subsequent biological target engagement . The hydrochloride salt form further provides superior aqueous solubility and solid-state stability for precise solution-phase chemistry compared to the free base, a critical factor in reproducible library synthesis.

4-(Piperazine-1-sulfonyl)benzonitrile HCl: Evidence & Selection


Aqueous Solubility: Salt vs. Free Base

As a hydrochloride salt, 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is protonated on the piperazine ring, ionizing in aqueous media to markedly improve solubility compared to its neutral free base counterpart (CAS 870761-05-0). While experimentally determined aqueous solubility values are not published in the primary literature for these specific intermediates, this is a well-established class-level property of piperazine hydrochloride salts, which are known to form crystalline solids that readily dissolve in water and polar organic solvents for solution-phase synthesis . This contrasts with the free base, which lacks the ionic character needed for high aqueous solubility.

Chemical Biology Medicinal Chemistry Assay Development

4- vs 2-Position Sulfonamide Regioisomer Specificity

The para-substituted benzonitrile sulfonamide scaffold of the target compound has been specifically claimed in patent literature for the construction of CCR3 receptor antagonists, with the 4-piperazinylsulfonyl geometry being essential for the pharmacophore [1]. In contrast, the 2-substituted isomer (2-(Piperazin-1-ylsulfonyl)benzonitrile, CAS 743440-24-6) has been investigated in different contexts, including kinase inhibition and CNS applications, indicating divergent target engagement profiles based solely on substitution geometry [2]. The nitrile position dictates the vector of the sulfonamide group, resulting in distinct molecular conformations.

Medicinal Chemistry Kinase Inhibitors GPCR Antagonists

Nitrile Group as Multipurpose Synthetic Handle

The benzonitrile group at the para-position offers a versatile synthetic handle absent in non-nitrile analogs such as 4-(Piperazine-1-sulfonyl)benzamide. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to tetrazole or amidoxime for bioconjugation or bioisostere replacement . This reactivity profile is retained in the hydrochloride salt, and the para-relationship ensures consistent spatial geometry for subsequent fragment growth. Analogs lacking the nitrile group, or with the nitrile at the ortho-position (2-substituted), present different electronic and steric environments for these transformations.

Organic Synthesis Click Chemistry Prodrug Design

4-(Piperazine-1-sulfonyl)benzonitrile HCl Research Applications


CCR3 Antagonist Synthesis

This compound serves as a validated core scaffold in the synthesis of arylsulfonamide CCR3 antagonists. Patent literature explicitly claims derivatives of 4-(piperazin-1-ylsulfonyl)benzonitrile for treating inflammatory and allergic diseases such as asthma and allergic rhinitis, underscoring the importance of the para-nitrile geometry for target engagement [1].

Nitrile Diversification for Library Synthesis

The hydrochloride salt is ideally suited for high-throughput solution-phase parallel synthesis. The free piperazine NH can be rapidly functionalized with electrophiles, while the nitrile group can subsequently be converted to amine, amide, carboxylic acid, or tetrazole derivatives, enabling the rapid exploration of chemical space around this sulfonamide core .

Fragment-Based Screening Collections

With a molecular weight of approximately 287.8 g/mol (HCl salt) and a free base XLogP3-AA of 0.1, this compound conforms to the 'Rule of Three' guidelines for fragment-based screening. Its balanced hydrogen-bonding profile (one donor, five acceptors) and high solubility as the salt make it suitable for fragment library inclusion at high concentrations in aqueous buffer, a requirement for NMR and SPR-based fragment screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.